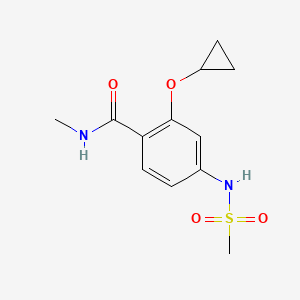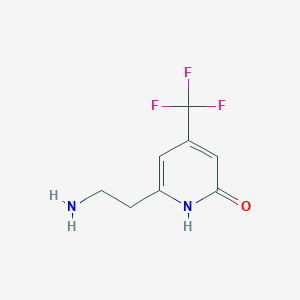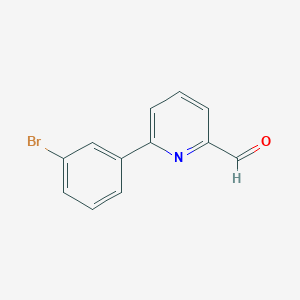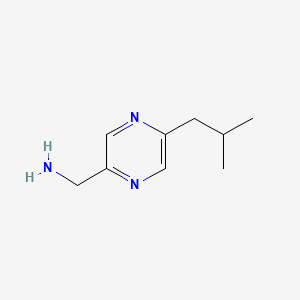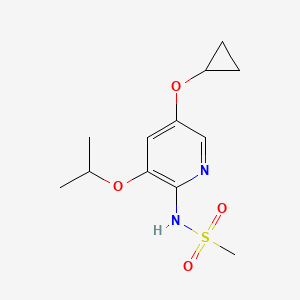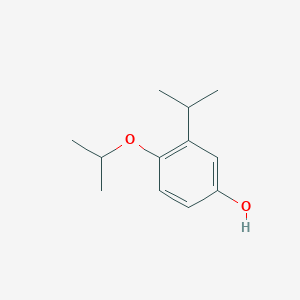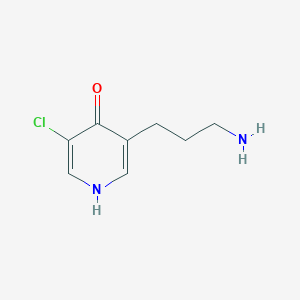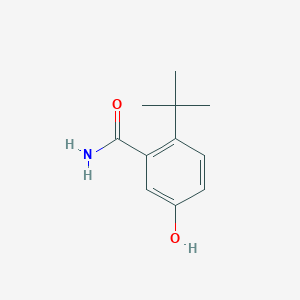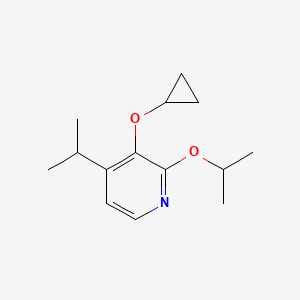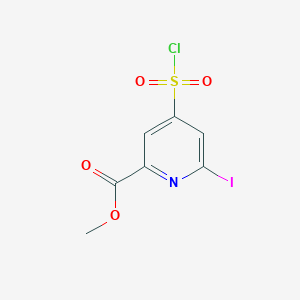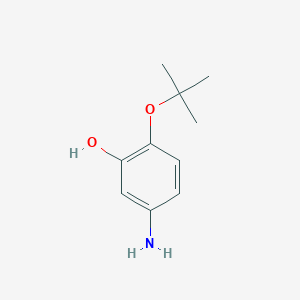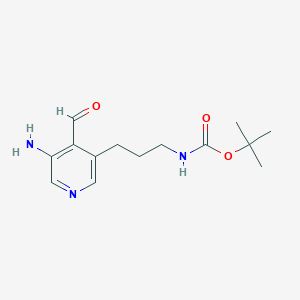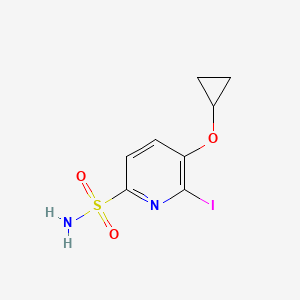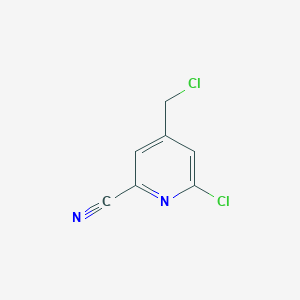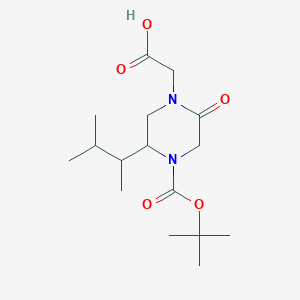
4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of chemicals commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxymethyl, dimethyl-propyl, and tert-butyl ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution Reactions:
Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperazine: A simple cyclic compound with two nitrogen atoms at opposite positions in the ring.
N-Methylpiperazine: A piperazine derivative with a methyl group attached to one of the nitrogen atoms.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic piperazine derivative used as a catalyst and ligand in organic synthesis.
Uniqueness
4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
分子式 |
C16H28N2O5 |
|---|---|
分子量 |
328.40 g/mol |
IUPAC 名称 |
2-[5-(3-methylbutan-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)11(3)12-7-17(9-14(20)21)13(19)8-18(12)15(22)23-16(4,5)6/h10-12H,7-9H2,1-6H3,(H,20,21) |
InChI 键 |
NQNBFPJVBPDUJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C1CN(C(=O)CN1C(=O)OC(C)(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


